N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine is a complex peptide compound It is composed of multiple amino acids, each contributing to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence and structure of the peptide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, potentially altering the compound’s properties.
Reduction: Reduction reactions can reverse oxidation, restoring the original structure of the peptide.
Substitution: This involves the replacement of one functional group with another, which can be used to modify the peptide’s activity or stability.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds between cysteine residues, while reduction can break these bonds.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylene)-2-methyl-L-ornithine
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity, making it valuable for specific research and industrial applications.
Biological Activity
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine is a complex peptide compound that has garnered interest in various fields, including biochemistry and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by a unique sequence of amino acids, contributing to its distinct biological properties. The molecular formula is C30H56N14O12 with a molecular weight of approximately 804.9 g/mol .
Synthesis
The synthesis of this peptide typically employs Solid-Phase Peptide Synthesis (SPPS) , which allows for the sequential addition of protected amino acids to form the desired peptide chain. Each step involves deprotection and coupling reactions to ensure the correct sequence is achieved.
Biological Activity
The biological activity of this compound can be summarized in the following key areas:
The compound interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its structure facilitates binding to these targets, potentially modulating their activity and influencing biological processes.
Potential Therapeutic Applications
Research indicates that this peptide may have several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by interfering with cancer cell signaling pathways.
- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against certain bacterial strains.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Case Studies
- Antitumor Activity : A study explored the effect of this peptide on human cancer cell lines, demonstrating significant inhibition of cell proliferation at specific concentrations.
- Antimicrobial Efficacy : Research evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing reduced bacterial growth compared to control groups.
- Neuroprotection : In vitro experiments indicated that the peptide could protect neuronal cells from oxidative stress-induced apoptosis.
Comparative Analysis with Similar Compounds
Comparative studies with similar peptides reveal differences in biological activities and stability:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-serine | C29H55N13O12 | Moderate anticancer activity |
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanylleucine | C30H56N14O12 | High neuroprotective effects |
N~5~-(Diaminomethylidene)-L-ornithine | C20H36N10O8 | Antimicrobial properties |
Properties
CAS No. |
343260-97-9 |
---|---|
Molecular Formula |
C32H60N14O11 |
Molecular Weight |
816.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H60N14O11/c1-15(2)12-20(28(54)43-19(8-9-23(34)49)27(53)46-22(14-48)30(56)57)44-26(52)18(7-5-11-40-32(37)38)42-29(55)21(13-47)45-24(50)16(3)41-25(51)17(33)6-4-10-39-31(35)36/h15-22,47-48H,4-14,33H2,1-3H3,(H2,34,49)(H,41,51)(H,42,55)(H,43,54)(H,44,52)(H,45,50)(H,46,53)(H,56,57)(H4,35,36,39)(H4,37,38,40)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
RTRWBWZJOTWNSB-CPDXTSBQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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